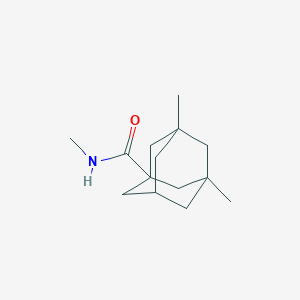![molecular formula C14H9N3O4S B5402605 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione, also known as MPTP, is a well-known compound in the field of scientific research. It is a heterocyclic compound that has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of protein tyrosine phosphatases, which play a critical role in the regulation of various cellular processes. By inhibiting these enzymes, 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione may disrupt the signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects
5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for the treatment of cancer and diabetes. Additionally, 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and has a high purity when recrystallized from a suitable solvent. However, one of the limitations of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is its potential toxicity, as it has been shown to induce oxidative stress and cytotoxicity in certain cell lines.
Zukünftige Richtungen
There are several future directions for the study of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and diabetes in animal models. Additionally, the mechanism of action of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione could be further elucidated to better understand its potential applications in various fields of research. Finally, the toxicity of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione could be further studied to determine its safety for use in humans.
Conclusion
In conclusion, 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is a well-known compound in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione involves the condensation of 4-nitrobenzaldehyde and 2-thioxo-4-thiazolidinone in the presence of a base catalyst. 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to have potential as a therapeutic agent for the treatment of cancer and diabetes. Additionally, 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects, including the inhibition of cancer cell growth and the improvement of insulin sensitivity. However, its potential toxicity is a limitation that needs to be further studied. Overall, 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is a promising compound that has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
The synthesis of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione involves the condensation of 4-nitrobenzaldehyde and 2-thioxo-4-thiazolidinone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been studied as a potential inhibitor of protein tyrosine phosphatases, which play a critical role in the regulation of various cellular processes. 5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has also been studied as a potential therapeutic agent for the treatment of diabetes, as it has been shown to improve insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-13-12(22-14(19)15-13)8-11-2-1-7-16(11)9-3-5-10(6-4-9)17(20)21/h1-8H,(H,15,18,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUMWXQIWNPCIX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)


![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)


![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)

![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)